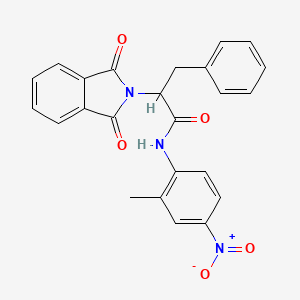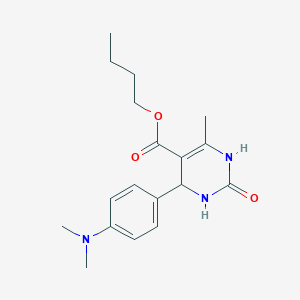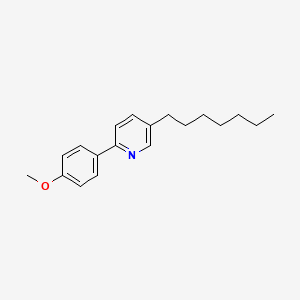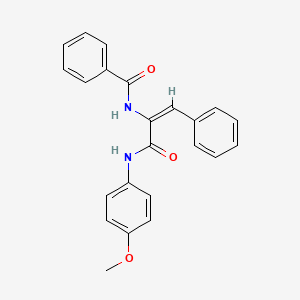![molecular formula C15H23N3O4S B11699949 2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide](/img/structure/B11699949.png)
2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Methylbenzenesulfonamido)ethyl]-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, an ethyl chain, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylbenzenesulfonamido)ethyl]-2-(morpholin-4-yl)acetamide typically involves a multi-step process:
Formation of 4-Methylbenzenesulfonamide: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with ammonia or an amine under basic conditions.
Alkylation: The 4-methylbenzenesulfonamide is then alkylated with an appropriate ethylating agent to introduce the ethyl chain.
Morpholine Introduction: The final step involves the reaction of the intermediate with morpholine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
N-[2-(4-Methylbenzenesulfonamido)ethyl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzene derivatives with various functional groups.
科学的研究の応用
N-[2-(4-Methylbenzenesulfonamido)ethyl]-2-(morpholin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(4-Methylbenzenesulfonamido)ethyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor proteins.
Pathways Involved: The exact pathways depend on the specific biological context but may include signal transduction pathways and metabolic processes.
類似化合物との比較
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Similar in structure but with different substituents.
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide: Contains azido groups instead of morpholine.
Uniqueness
N-[2-(4-Methylbenzenesulfonamido)ethyl]-2-(morpholin-4-yl)acetamide is unique due to the presence of both a sulfonamide group and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with biological targets.
特性
分子式 |
C15H23N3O4S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
N-[2-[(4-methylphenyl)sulfonylamino]ethyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H23N3O4S/c1-13-2-4-14(5-3-13)23(20,21)17-7-6-16-15(19)12-18-8-10-22-11-9-18/h2-5,17H,6-12H2,1H3,(H,16,19) |
InChIキー |
DVFFMTUXGNFXIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)CN2CCOCC2 |
溶解性 |
48.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11699867.png)
![7-bromo-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11699877.png)


![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11699890.png)
![3-[(2E)-2-benzylidenehydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11699904.png)
![4-(decyloxy)-N-[3-phenoxy-5-(phenylsulfonyl)phenyl]benzamide](/img/structure/B11699911.png)
![2-(2-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B11699918.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699919.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699925.png)


![4-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B11699932.png)
![N'-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11699934.png)
